icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate
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Overview
Description
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is a chemical compound with the molecular formula C38H74O3 and a molecular weight of 578.99236. This compound is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acids and alcohols. These components are then subjected to esterification under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but lacking the ester linkage.
Icosanoic acid: Another long-chain fatty acid with a similar structure but without the hydroxyl group.
Uniqueness
icosan-9-yl (12R)-12-hydroxyoctadec-9-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester linkage. This unique structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
125093-27-8 |
---|---|
Molecular Formula |
C38H74O3 |
Molecular Weight |
578.99236 |
Synonyms |
OCTYLDODECYL RICINOLEATE |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.